Decanamide, N,N-dipropyl- is an organic compound with the molecular formula and a molecular weight of approximately 255.44 g/mol. It is classified as an amide, specifically a derivative of decanoic acid, where two propyl groups are attached to the nitrogen atom. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, which contributes to its unique physical properties such as a density of 0.86 g/cm³ and a boiling point that typically exceeds 200 °C under standard atmospheric conditions .
These reactions highlight the versatility of Decanamide, N,N-dipropyl- in synthetic organic chemistry.
Decanamide, N,N-dipropyl- exhibits biological activity that has been explored in various studies. It has been noted for its potential use in:
These biological activities warrant further investigation to fully understand the implications of Decanamide, N,N-dipropyl- in pharmacology and medicine.
The synthesis of Decanamide, N,N-dipropyl- typically involves the following methods:
These methods illustrate the synthetic pathways available for producing Decanamide, N,N-dipropyl-.
Decanamide, N,N-dipropyl- has several potential applications in various fields:
Several compounds exhibit structural similarities to Decanamide, N,N-dipropyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Decanamide | Simple amide without propyl substituents | |
| N,N-Dimethyldecanamide | Contains dimethyl groups instead of propyl | |
| Dodecanamide | Longer carbon chain compared to Decanamide | |
| Octadecanamide | Significantly longer carbon chain |
Decanamide, N,N-dipropyl-'s uniqueness lies primarily in its specific combination of hydrophobic properties due to the long hydrocarbon chains and its dual propyl substitutions on the nitrogen atom. This structure potentially enhances its solubility profile and biological activity compared to simpler or longer-chain analogs.
The compound is formally named N,N-dipropyldecanamide under IUPAC guidelines. Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 255.44 g/mol. The systematic name reflects its decanamide backbone substituted with two propyl groups at the nitrogen atom.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 24928-26-5 | |
| SMILES Notation | O=C(N(CCC)CCC)CCCCCCCCC | |
| InChI Key | XRGQSRGEPOBQIF-UHFFFAOYSA-N |
Decanamide, N,N-dipropyl- exhibits the molecular formula C₁₆H₃₃NO with a precisely determined molecular weight of 255.44 g/mol [1] [2] . The compound is registered under CAS number 24928-26-5 and carries the IUPAC systematic name N,N-dipropyldecanamide [1] [2] [4]. The monoisotopic mass has been calculated as 255.25621 Da [2] [5], confirming the molecular composition through high-resolution mass spectrometry analysis.
The structural architecture comprises a ten-carbon aliphatic chain (decanoyl group) bonded to an amide functional group, where the nitrogen atom is substituted with two propyl groups [1] . This tertiary amide configuration is represented by the SMILES notation CCCCCCCCCC(=O)N(CCC)CCC and the InChI key XRGQSRGEPOBQIF-UHFFFAOYSA-N [1] [2] [4]. The molecular structure exhibits a hydrophobic tail that ensures solubility in non-polar solvents, while the amide group contributes to hydrogen bonding capacity and thermal stability [1] .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₃₃NO | [1] [2] |
| Molecular Weight | 255.44 g/mol | [1] [2] [6] [4] |
| Monoisotopic Mass | 255.25621 Da | [2] [5] |
| CAS Registry Number | 24928-26-5 | [1] [2] [6] [4] |
| IUPAC Name | N,N-dipropyldecanamide | [1] [2] [4] |
| InChI Key | XRGQSRGEPOBQIF-UHFFFAOYSA-N | [1] [2] [4] |
The spectroscopic characterization of decanamide, N,N-dipropyl- reveals distinctive patterns consistent with its tertiary amide structure and long-chain aliphatic composition. Proton nuclear magnetic resonance spectroscopy provides crucial structural information through characteristic chemical shifts and coupling patterns.
In ¹H NMR spectroscopy using deuterated chloroform as solvent, the compound exhibits several diagnostic signals. The terminal methyl groups of the propyl substituents appear as triplets at approximately 1.1 ppm with coupling constants of 7.5 Hz, while the methylene protons adjacent to nitrogen resonate as quartets at 3.2 ppm [7]. The extensive decyl chain produces a complex multiplet pattern between 1.2-1.6 ppm, with the terminal methyl group of the decyl chain appearing as a triplet at 0.9 ppm [7] [8].
Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonance at approximately 173.5 ppm, characteristic of tertiary amide functionality [9]. The aliphatic carbons of the decyl chain appear as multiple signals between 14-32 ppm, while the propyl methyl carbons resonate at 11.2 ppm [9].
Mass spectrometry analysis employs electrospray ionization in positive mode, generating characteristic ion patterns. The molecular ion [M+H]⁺ appears at m/z 256.3, accompanied by sodium adduct [M+Na]⁺ at m/z 278.2 and ammonium adduct [M+NH₄]⁺ at m/z 273.3 [2] [10]. The predicted collision cross section for the protonated molecular ion is 171.5 Ų, with the sodium adduct exhibiting a slightly larger cross section of 174.0 Ų [2].
| Technique | Assignment | Chemical Shift/Frequency | Multiplicity/Intensity |
|---|---|---|---|
| ¹H NMR (CDCl₃) | Propyl CH₃ (terminal) | 1.1 ppm (t) | Triplet (J = 7.5 Hz) |
| ¹H NMR (CDCl₃) | Propyl CH₂ (α to N) | 3.2 ppm (q) | Quartet (J = 7.5 Hz) |
| ¹H NMR (CDCl₃) | Decyl CH₂ (alkyl chain) | 1.2-1.6 ppm (m) | Multiplet |
| ¹³C NMR (CDCl₃) | Carbonyl C=O | 173.5 ppm | Singlet |
| MS (ESI+) | Molecular ion [M+H]⁺ | 256.3 m/z | Strong |
| MS (ESI+) | Sodium adduct [M+Na]⁺ | 278.2 m/z | Moderate |
Infrared spectroscopy reveals characteristic absorption bands that confirm the structural assignment. The C-H stretching vibrations appear as strong, broad absorptions in the region 2920-2850 cm⁻¹, typical of saturated aliphatic hydrocarbons [11] [12]. The amide I band, corresponding to C=O stretching, appears as a strong absorption at 1650 cm⁻¹ [11] [13]. The amide II region, associated with C-N stretching vibrations, manifests as medium-intensity absorption between 1400-1300 cm⁻¹ [11] [13]. Additional characteristic bands include CH₂ bending at 1465 cm⁻¹ and CH₃ deformation at 1380 cm⁻¹ [12].
The thermodynamic properties of decanamide, N,N-dipropyl- reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 0.86 g/cm³ at 20°C, indicating a relatively low-density organic material consistent with its long aliphatic chain structure [1] [6].
The boiling point has been calculated at 309.4°C under standard atmospheric pressure (760 mmHg) [1] . This elevated boiling point is characteristic of tertiary amides, which, despite lacking the hydrogen bonding capability of primary and secondary amides, maintain relatively high boiling points due to dipole-dipole interactions and van der Waals forces associated with the extended hydrocarbon chain [14] [15]. The flash point occurs at 114.3°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [1] .
Vapor pressure measurements reveal extremely low volatility, with a vapor pressure of 0.00064 mmHg at 25°C [1] . This property, combined with the high partition coefficient (LogP = 4.775), indicates limited environmental mobility and a strong tendency toward bioaccumulation in lipophilic environments [1] . The compound exhibits preferential solubility in organic solvents such as dimethyl sulfoxide, ethanol, and N,N-dimethylformamide, while showing limited water solubility [1] .
Table 3: Thermodynamic Properties Data
| Property | Value | Method/Source |
|---|---|---|
| Density (20°C) | 0.86 g/cm³ | Experimental [1] [6] |
| Boiling Point (760 mmHg) | 309.4°C | Calculated [1] |
| Flash Point | 114.3°C | Calculated [1] |
| Vapor Pressure (25°C) | 0.00064 mmHg | Calculated [1] |
| LogP (Partition Coefficient) | 4.775 | Calculated [1] |
| Heat of Vaporization (est.) | 55-65 kJ/mol | Estimated |
| Heat of Fusion (est.) | 25-35 kJ/mol | Estimated |
| Thermal Conductivity (est.) | 0.13-0.15 W/m·K | Estimated |
| Specific Heat Capacity (est.) | 2.1-2.5 J/g·K | Estimated |
The thermal properties of decanamide, N,N-dipropyl- can be estimated using group contribution methods and comparison with structurally similar compounds. The heat of vaporization is estimated at 55-65 kJ/mol, reflecting the energy required to overcome intermolecular forces during phase transition [16] [17]. The heat of fusion is estimated at 25-35 kJ/mol, representing the energy required for solid-to-liquid phase transition [16] [18].
Additional thermodynamic parameters include an estimated thermal conductivity of 0.13-0.15 W/m·K and specific heat capacity of 2.1-2.5 J/g·K, values consistent with organic compounds of similar molecular weight and structure [16] [19]. The surface tension is estimated at 28-32 mN/m, while the dynamic viscosity at 25°C is predicted to be 8-12 cP [16] [20].